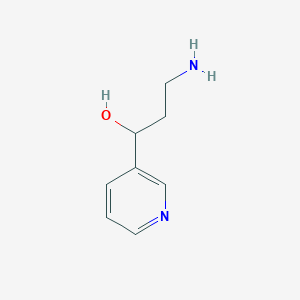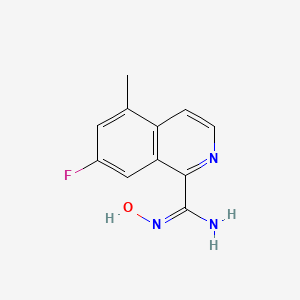![molecular formula C8H12O4 B13179894 Methyl 4-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13179894.png)
Methyl 4-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-methyl-1,5-dioxaspiro[24]heptane-2-carboxylate is a chemical compound with the molecular formula C₇H₁₀O₄ It is characterized by a spirocyclic structure, which includes a dioxaspiro ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate typically involves the reaction of appropriate diols with carbonyl compounds under acidic or basic conditions to form the spirocyclic ring system. The esterification of the resulting carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid yields the desired methyl ester .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques such as distillation or chromatography ensures the high purity of the final product .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohol derivatives.
Substitution: Amides, other esters.
Aplicaciones Científicas De Investigación
Methyl 4-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 4-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. The spirocyclic structure may contribute to its binding affinity and specificity towards these targets, resulting in the desired biological effects .
Comparación Con Compuestos Similares
- Methyl 1,5-dioxaspiro[2.4]heptane-2-carboxylate
- Methyl 2-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate
- 1,5-Dioxaspiro[2.4]heptane-2-carboxylic acid, 4,4,6,6-tetramethyl-, methyl ester
Uniqueness: Methyl 4-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate is unique due to the presence of a methyl group at the 4-position of the spirocyclic ring, which may influence its chemical reactivity and biological activity compared to other similar compounds .
Propiedades
Fórmula molecular |
C8H12O4 |
|---|---|
Peso molecular |
172.18 g/mol |
Nombre IUPAC |
methyl 7-methyl-1,6-dioxaspiro[2.4]heptane-2-carboxylate |
InChI |
InChI=1S/C8H12O4/c1-5-8(3-4-11-5)6(12-8)7(9)10-2/h5-6H,3-4H2,1-2H3 |
Clave InChI |
ZLRCIPQKQHACSA-UHFFFAOYSA-N |
SMILES canónico |
CC1C2(CCO1)C(O2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


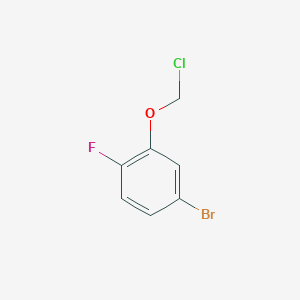
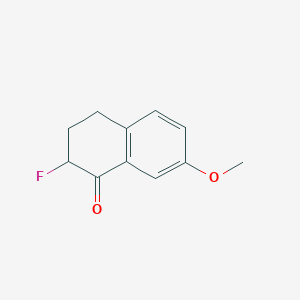

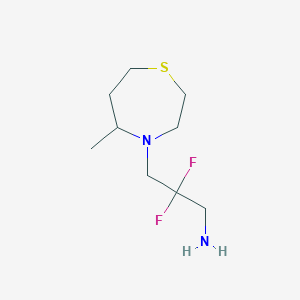
![1-[2-Amino-1-(3-cyanophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13179842.png)

methanol](/img/structure/B13179850.png)
![5-(Benzothiazol-2-ylsulfanylmethyl)-4-benzyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B13179856.png)
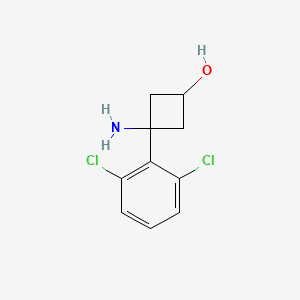
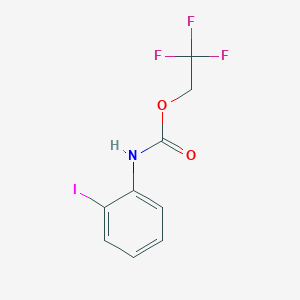
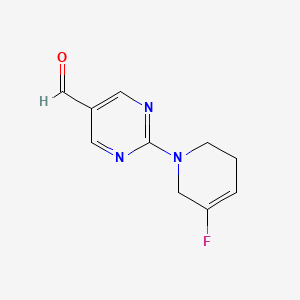
![Methyl 2-chloro-1,5-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13179884.png)
